molecular formula C12H11ClFN3O B3363310 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide CAS No. 1019067-51-6

2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide

Cat. No. B3363310
CAS RN: 1019067-51-6
M. Wt: 267.68 g/mol
InChI Key: VIVUXESWFAWVSJ-UHFFFAOYSA-N
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Description

“2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide” is a chemical compound with the molecular formula C12H11ClFN3O . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide” can be represented by the InChI string: 1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H,12,13) . This InChI string represents the connectivity of atoms in the molecule but does not provide three-dimensional structural information.


Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide” is 267.69 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Medicinal Chemistry Applications

Pyrazole derivatives, including compounds like "2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide," have been extensively studied for their potential in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of such compounds often involves a combination of condensation and cyclization reactions, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This versatility makes pyrazole derivatives valuable for designing new therapeutic agents with potential modifications for enhanced activity and specificity (Dar & Shamsuzzaman, 2015).

Environmental Toxicology

The assessment of environmental toxicology and the fate of chemical compounds, including acetamides, is critical for understanding their impact on ecosystems. Studies have evaluated the carcinogenic potential of various compounds, highlighting the importance of understanding the transformation products and their toxicity. For instance, research on thiophene analogs of known carcinogens provides insights into the potential environmental and health risks of related compounds, including acetamide derivatives, underscoring the need for comprehensive toxicological evaluations (Ashby et al., 1978).

Advanced Materials Science

In the field of materials science, the chemical modification and synthesis of pyrazole-based compounds, like "2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide," contribute to the development of novel materials with specific functionalities. For example, hexasubstituted pyrazolines, derived from pyrazole compounds, have been explored for their unique structural and chemical properties. These compounds have applications in creating new materials with potential uses in various industries, from pharmaceuticals to advanced manufacturing processes (Baumstark et al., 2013).

properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O/c1-8-6-11(15-12(18)7-13)17(16-8)10-4-2-9(14)3-5-10/h2-6H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVUXESWFAWVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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